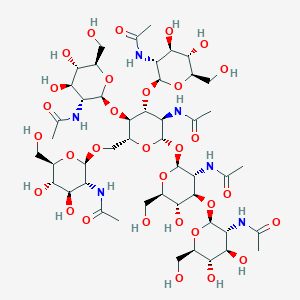
N-Acetylglucosamine hexasaccharide 1-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-Acetylglucosamine hexasaccharide 1-4, also known as this compound, is a useful research compound. Its molecular formula is C48H80N6O31 and its molecular weight is 1237.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characteristics
N-Acetylglucosamine hexasaccharide 1-4 consists of six N-acetylglucosamine units linked by β-(1,4) glycosidic bonds. This specific arrangement contributes to its functionality in biological systems and its interaction with various biomolecules.
Glycobiology
N-Acetylglucosamine hexasaccharide plays a crucial role in glycobiology, particularly in the study of glycoproteins and proteoglycans. These biomolecules are essential for cellular recognition processes and signaling pathways. The hexasaccharide's structure allows it to serve as a model for understanding glycan interactions in cell biology .
Pharmaceutical Development
The hexasaccharide has been investigated for its potential as a therapeutic agent. Its anti-inflammatory properties have been documented, suggesting applications in treating conditions such as arthritis and inflammatory bowel disease. Studies show that N-acetylglucosamine can inhibit pro-inflammatory cytokines like IL-6 and TNF-α, indicating its role in modulating immune responses .
| Application | Mechanism | Potential Use |
|---|---|---|
| Anti-inflammatory agent | Inhibition of IL-6 and TNF-α production | Treatment of arthritis |
| Glycan interaction studies | Model for glycoprotein structure-function relationships | Understanding cell signaling |
| Sialic acid synthesis substrate | Precursor for sialic acid derivatives | Development of antiviral drugs |
Biotechnological Applications
N-Acetylglucosamine hexasaccharide is also utilized in biotechnology for the production of biofuels from chitin waste. Microorganisms like Rhodotorula glutinis can convert this hexasaccharide into bioethanol, showcasing its potential as a sustainable resource .
Inflammation Studies
In a recent study, derivatives of N-acetylglucosamine were synthesized to enhance anti-inflammatory effects. The compound BNAG1 exhibited significant inhibition of leukocyte migration and cytokine production in mouse models, highlighting the therapeutic potential of modified N-acetylglucosamine structures in inflammation-related diseases .
Sialic Acid Production
Research has demonstrated that N-acetylglucosamine hexasaccharide serves as a substrate for synthesizing sialic acids, which are critical for viral recognition and binding during infections. This application is particularly relevant for developing neuraminidase inhibitors used in treating influenza .
Cosmetic Industry
N-Acetylglucosamine hexasaccharide is increasingly used in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. Its inclusion in skincare products can improve hydration and promote skin repair mechanisms .
Nutraceuticals
The compound is also marketed as a dietary supplement aimed at joint health, leveraging its anti-inflammatory properties to support cartilage maintenance and reduce pain associated with osteoarthritis .
Properties
CAS No. |
13319-33-0 |
|---|---|
Molecular Formula |
C48H80N6O31 |
Molecular Weight |
1237.2 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2S,3R,4R,5S,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C48H80N6O31/c1-13(60)49-25-36(71)31(66)19(7-55)76-43(25)75-12-24-40(82-44-26(50-14(2)61)37(72)32(67)20(8-56)77-44)42(84-46-28(52-16(4)63)39(74)34(69)22(10-58)79-46)30(54-18(6)65)48(81-24)85-47-29(53-17(5)64)41(35(70)23(11-59)80-47)83-45-27(51-15(3)62)38(73)33(68)21(9-57)78-45/h19-48,55-59,66-74H,7-12H2,1-6H3,(H,49,60)(H,50,61)(H,51,62)(H,52,63)(H,53,64)(H,54,65)/t19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44+,45+,46+,47+,48+/m1/s1 |
InChI Key |
QHXJHQUGUOEOLW-YZIYJOPFSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)NC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC2C(C(C(C(O2)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)NC(=O)C)NC(=O)C)OC5C(C(C(C(O5)CO)O)O)NC(=O)C)OC6C(C(C(C(O6)CO)O)O)NC(=O)C)CO)O)O |
Key on ui other cas no. |
13319-33-0 |
Synonyms |
(GlcNAc)6 (1-4) N-acetylglucosamine hexasaccharide 1-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















